synthesis and characterization of trans-1,2-Bis(phenylsulfonyl)ethylene
synthesis and characterization of trans-1,2-Bis(phenylsulfonyl)ethylene
An In-depth Technical Guide to the Synthesis and Characterization of trans-1,2-Bis(phenylsulfonyl)ethylene
Introduction: A Versatile Synthon in Modern Organic Chemistry
trans-1,2-Bis(phenylsulfonyl)ethylene, often abbreviated as BPSE, is a crystalline organic solid with the chemical formula C₁₄H₁₂O₄S₂.[1] It belongs to the class of vinyl sulfones, a group of compounds recognized for their significant utility in synthetic organic chemistry. The molecule is characterized by a central carbon-carbon double bond in a trans configuration, with a phenylsulfonyl group (C₆H₅SO₂) attached to each carbon atom. This symmetrical, electron-deficient alkene structure makes it a highly valuable and versatile building block.[2][3]
Identified by the CAS Number 963-16-6, this compound is a powerful Michael acceptor and a potent dienophile, effectively serving as a synthetic equivalent for acetylene in Diels-Alder cycloadditions.[4][5][6] Its reliable reactivity towards radicals has also established it as a key C2 synthon in radical and electron-transfer-based organic synthesis.[2][3] This guide provides a comprehensive overview of its synthesis, in-depth characterization, safe handling, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.
Strategic Synthesis: A Multi-Step Approach
The most established route to trans-1,2-Bis(phenylsulfonyl)ethylene is a three-step process starting from (Z)-1,2-dichloroethylene. This pathway is favored due to the higher reactivity of the cis-isomer in the initial nucleophilic substitution step compared to its trans counterpart.[4] The strategy involves the formation of a thioether intermediate, followed by oxidation to the sulfone, and a final photo-catalyzed isomerization to yield the thermodynamically more stable trans-product.
Step 1: Synthesis of (Z)-1,2-Bis(phenylthio)ethylene
The synthesis begins with a double nucleophilic substitution reaction. Thiophenol, activated by a base to form the more nucleophilic thiophenolate, displaces both chlorine atoms from (Z)-1,2-dichloroethylene. The choice of the (Z)-isomer is critical as the (E)-isomer is significantly less reactive under standard conditions.[4]
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Causality: Thiophenol is a soft nucleophile, making it suitable for attacking the sp²-hybridized carbons of the dichloroethylene. The reaction proceeds via an addition-elimination mechanism. The use of a base like sodium hydroxide or sodium ethoxide is essential to deprotonate the thiol, thereby increasing its nucleophilicity.
Step 2: Oxidation to (Z)-1,2-Bis(phenylsulfonyl)ethylene
The intermediate thioether is then oxidized to the corresponding sulfone. This transformation is crucial as it converts the electron-donating thioether groups into powerful electron-withdrawing sulfonyl groups. This electronic shift is what activates the double bond for subsequent reactions like Michael additions and Diels-Alder cycloadditions.
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Causality: Strong oxidizing agents are required for this step. Hydrogen peroxide in glacial acetic acid is a common and effective choice. The reaction is typically exothermic and requires careful temperature control. Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be employed. The oxidation significantly alters the electronic properties of the ethylene bridge, making the vinylic protons more deshielded.
Step 3: Isomerization to trans-1,2-Bis(phenylsulfonyl)ethylene
The final step involves the isomerization of the kinetically formed (Z)-isomer to the thermodynamically favored (E)- or trans-isomer. The increased steric hindrance between the two bulky phenylsulfonyl groups in the cis configuration drives the molecule to adopt the more stable trans geometry.
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Causality: This isomerization is efficiently achieved through photochemical means, often by exposing a solution of the (Z)-isomer to sunlight in the presence of a catalytic amount of iodine.[4] The iodine acts as a radical initiator, facilitating the rotation around the carbon-carbon bond. The higher melting point and lower solubility of the trans-isomer aids in its purification by crystallization.[4]
Experimental Protocol: Synthesis
Materials and Reagents:
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Thiophenol (C₆H₅SH)
-
(Z)-1,2-Dichloroethylene (CHCl=CHCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol (C₂H₅OH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Glacial Acetic Acid (CH₃COOH)
-
Iodine (I₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
Procedure:
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Step 1: Thioether Formation.
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in ethanol.
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To this basic solution, add thiophenol dropwise at room temperature to form sodium thiophenolate.
-
Slowly add (Z)-1,2-dichloroethylene to the reaction mixture.
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Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water. The crude (Z)-1,2-bis(phenylthio)ethylene will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol if necessary.
-
-
Step 2: Oxidation.
-
Suspend the dried (Z)-1,2-bis(phenylthio)ethylene in glacial acetic acid in a flask.
-
Cool the flask in an ice bath and slowly add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 30-40°C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a large volume of cold water. The white precipitate of (Z)-1,2-bis(phenylsulfonyl)ethylene will form.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
-
Step 3: Isomerization.
-
Dissolve the crude (Z)-isomer in a suitable solvent like chloroform in a flask.
-
Add a catalytic amount of iodine.
-
Expose the solution to direct sunlight or a strong UV lamp for several hours. The less soluble trans-isomer will begin to crystallize out of the solution.
-
Monitor the isomerization process by ¹H NMR, observing the shift of the vinylic proton signal.[4]
-
Once the conversion is maximized, cool the solution to complete the crystallization.
-
Collect the crystals of trans-1,2-bis(phenylsulfonyl)ethylene by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
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Diagram: Synthetic Workflow
Caption: Overall synthetic route to trans-1,2-Bis(phenylsulfonyl)ethylene.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized trans-1,2-Bis(phenylsulfonyl)ethylene. A combination of physical and spectroscopic methods provides a self-validating system for analysis.
Physical Properties
The final product should be a colorless or white crystalline solid. A key identifying feature is its sharp melting point, which is significantly higher than that of the cis-isomer.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This is the most definitive method for confirming the trans stereochemistry. The two vinylic protons are chemically equivalent and appear as a sharp singlet. Due to the anisotropic effect of the sulfonyl groups, this signal is found significantly downfield, typically around 7.37 ppm in CDCl₃.[4] The aromatic protons will appear as a complex multiplet in the range of 7.5-8.0 ppm. The purity can be assessed by the integration of these signals. In contrast, the vinylic protons of the (Z)-isomer appear further upfield at approximately 6.82 ppm.[4]
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¹³C NMR: The spectrum will show characteristic signals for the vinylic carbons and the aromatic carbons. The signal for the vinylic carbons is expected in the olefinic region of the spectrum.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is excellent for confirming the presence of the key functional groups. The most prominent peaks are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) groups, typically found around 1325 cm⁻¹ and 1150 cm⁻¹, respectively. The C=C double bond stretch appears in the 1630-1680 cm⁻¹ region.[7] A peak around 970 cm⁻¹ is often indicative of a trans-disubstituted alkene C-H bend.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z 308, corresponding to the molecular formula C₁₄H₁₂O₄S₂. Common fragmentation patterns may include the loss of phenylsulfonyl radicals (C₆H₅SO₂) or other fragments like C₆H₅⁺ (m/z 77) and SO₂ (m/z 64).
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Data Summary Table
| Property | Expected Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₄S₂ | [1] |
| Molecular Weight | 308.37 g/mol | [1][8] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 221-223 °C | [1] |
| ¹H NMR (CDCl₃) | ~7.37 ppm (s, 2H, vinylic); ~7.5-8.0 ppm (m, 10H, aromatic) | [4] |
| IR (cm⁻¹) | ~1325 (S=O asym), ~1150 (S=O sym), ~970 (trans C-H bend) | [7] |
| MS (m/z) | 308 [M]⁺, 141 [M-C₆H₅SO₂]⁺, 77 [C₆H₅]⁺ |
Diagram: Characterization Workflow
Caption: Workflow for the comprehensive characterization of the final product.
Safety and Handling
trans-1,2-Bis(phenylsulfonyl)ethylene is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
-
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Applications in Drug Development and Research
The unique electronic and structural features of trans-1,2-bis(phenylsulfonyl)ethylene make it a valuable reagent in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
Michael Acceptor
The two strongly electron-withdrawing sulfonyl groups render the double bond highly electrophilic, making it an exceptional Michael acceptor for a wide range of nucleophiles.[5][6] This reactivity is harnessed in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in building molecular complexity. For instance, it has been used in catalytic, enantioselective additions to synthesize chiral building blocks for drug synthesis.[5][6]
Diels-Alder Dienophile
As a potent dienophile, it readily participates in [4+2] cycloaddition reactions with various dienes. Following the cycloaddition, the two phenylsulfonyl groups can be reductively removed to generate a new double bond.[9] This "acetylene equivalent" strategy provides a stereocontrolled method for introducing unsaturation into cyclic systems, a common motif in natural products and active pharmaceutical ingredients.[4][9] Its utility has been demonstrated in the total synthesis of natural products like (+)-7-deoxypancratistatin.[10]
Radical Chemistry
The compound serves as a reliable acceptor for alkyl and aryl radicals.[2][3] This reactivity allows for the introduction of a (phenylsulfonyl)ethenyl group into molecules through radical-based C-H alkenylation, offering a modern and direct approach to functionalizing otherwise inert C-H bonds.[2][4]
Diagram: Role as a Michael Acceptor
Caption: Schematic of the Michael addition reaction with BPSE.
Conclusion
trans-1,2-Bis(phenylsulfonyl)ethylene is a cornerstone reagent in synthetic organic chemistry, valued for its predictable reactivity and versatility. The well-established synthetic route, proceeding through thioether formation, oxidation, and photo-isomerization, is robust and scalable. Its characterization is straightforward, with ¹H NMR providing unambiguous confirmation of its trans stereochemistry. For researchers and drug development professionals, a thorough understanding of its properties, safe handling, and diverse applications as a Michael acceptor, dienophile, and radical synthon is crucial for leveraging its full potential in the construction of complex and biologically relevant molecules.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5367099, trans-1,2-Bis(phenylsulfonyl)ethylene. Retrieved from [Link].
-
De Lucchi, O., Pasquato, L., & Rollin, P. (2016). 1,2-Bis(phenylsulfonyl)ethylene. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link].
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0032262). Retrieved from [Link].
-
Ríos-Lombardía, N., et al. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. The Journal of Organic Chemistry, 88(3), 1599–1609. Retrieved from [Link].
-
Thieme Chemistry. (2023). 1,2-Bis(phenylsulfonyl)ethylene (BPSE): A Potent Radical C2 Synthon. Retrieved from [Link].
-
ACS Publications. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis. Retrieved from [Link].
- Google Patents. (n.d.). Production of thiophenol.
-
Beilstein Journal of Organic Chemistry. (2021). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Retrieved from [Link].
-
Organic Syntheses. (n.d.). Thiophenol. Coll. Vol. 1, p. 504 (1941); Vol. 2, p.85 (1922). Retrieved from [Link].
-
PubMed Central (PMC). (2023). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes. Retrieved from [Link].
-
Semantic Scholar. (1984). The (Z)- and (E)-1,2-bis(phenylsulfonyl)ethylenes as synthetic equivalents to acetylene as dienophile. Retrieved from [Link].
-
ACS Publications. (2023). Photocatalyst- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes. Retrieved from [Link].
-
ACS Omega. (2023). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenols by C-S coupling or substitution. Retrieved from [Link].
-
Dalton Transactions. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallics by electron ionization mass spectrometry. Retrieved from [Link].
-
ResearchGate. (2024). Crystal structure of bis(μ2-benzenesulfonato). Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5375272, trans-1,2-Di(2-thienyl)ethylene. Retrieved from [Link].
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 638088, trans-Stilbene. Retrieved from [Link].
-
ACS Publications. (1982). Introduction of the 2-(phenylthio)ethyl, 2-(phenylsulfinyl)ethyl, and 2,2-bis(phenylthio)ethyl substituents into cyclic ketones. The Journal of Organic Chemistry, 47(14), 2820–2822. Retrieved from [Link].
-
MDPI. (2023). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. Retrieved from [Link].
-
Doc Brown's Chemistry. (n.d.). The mass spectra of the E/Z isomers of but-2-ene. Retrieved from [Link].
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. trans-1,2-Bis(phenylsulfonyl)ethylene - [sigmaaldrich.com]
- 9. The (Z)- and (E)-1,2-bis(phenylsulfonyl)ethylenes as synthetic equivalents to acetylene as dienophile | Semantic Scholar [semanticscholar.org]
- 10. trans-1,2-Bis(phenylsulfonyl)ethylene 98 963-16-6 [sigmaaldrich.com]
